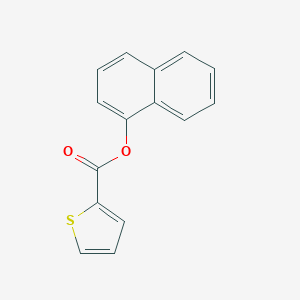
N-(4-chlorophenyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)hexanamide, also known as chlorhexanamide, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the amide family and is synthesized through a multi-step process that involves the use of various reagents and solvents. In
Mécanisme D'action
Chlorhexanamide is believed to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an increase in its levels in the brain.
Biochemical and Physiological Effects
The increase in acetylcholine levels in the brain due to N-(4-chlorophenyl)hexanamideide inhibition of acetylcholinesterase has been linked to improved cognitive function. Additionally, N-(4-chlorophenyl)hexanamideide has been shown to have anticonvulsant and antinociceptive effects, meaning it can reduce the severity of seizures and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)hexanamideide in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be toxic at high doses, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(4-chlorophenyl)hexanamideide. One area of interest is its potential use as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. Additionally, further research could be done to explore its anticonvulsant and antinociceptive effects and to identify any potential side effects or toxicity issues.
Conclusion
In conclusion, N-(4-chlorophenyl)hexanamideide is a chemical compound that has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Its ability to selectively inhibit acetylcholinesterase has led to its use in studies exploring its effects on cognitive function, as well as its potential use as a treatment for Alzheimer's disease. While there are some limitations to its use in lab experiments, further research could identify additional potential applications and help to address any safety concerns.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)hexanamideide involves the reaction of 4-chlorobenzoyl chloride with n-hexylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane at room temperature. The resulting product is then purified by column chromatography to obtain pure N-(4-chlorophenyl)hexanamideide.
Applications De Recherche Scientifique
Chlorhexanamide has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Propriétés
Formule moléculaire |
C12H16ClNO |
|---|---|
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)hexanamide |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11/h6-9H,2-5H2,1H3,(H,14,15) |
Clé InChI |
CYSZTMCWXSIEFQ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)Cl |
SMILES canonique |
CCCCCC(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



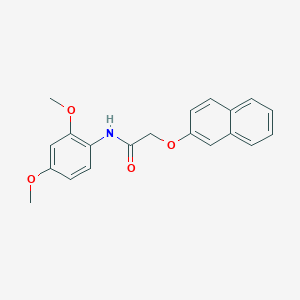
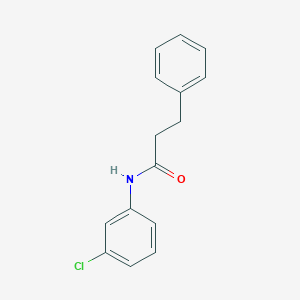
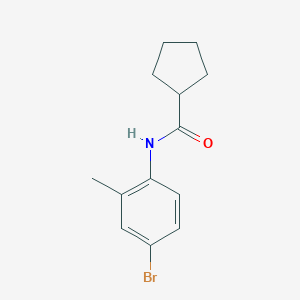

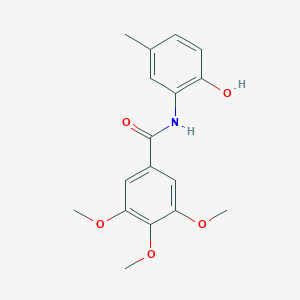
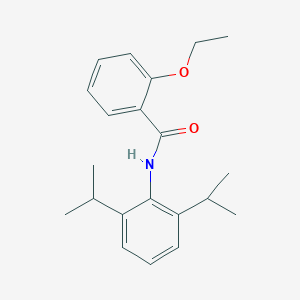
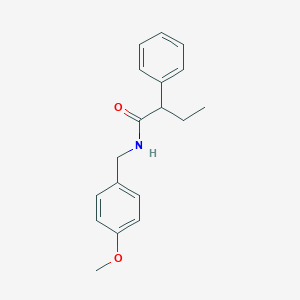

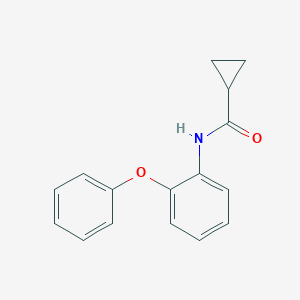
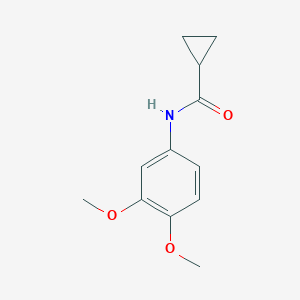
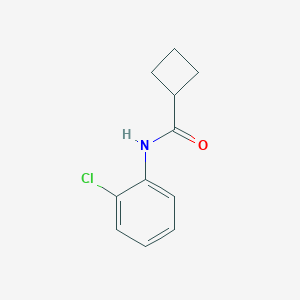
![4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291372.png)
